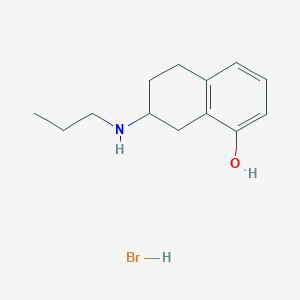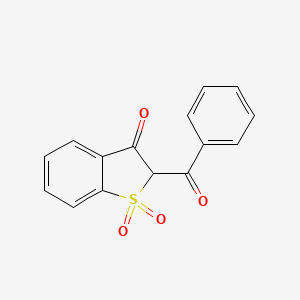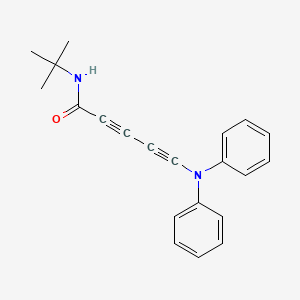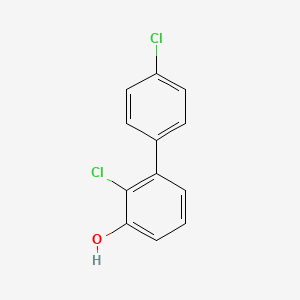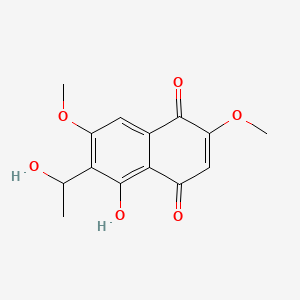![molecular formula C26H24O2 B14419664 2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione CAS No. 82929-01-9](/img/structure/B14419664.png)
2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a biphenyl group and an indene-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione typically involves a multi-step process. One common method includes the coupling of biphenyl derivatives with indene-dione precursors under controlled conditions. The reaction often requires the use of catalysts such as copper chloride (CuCl) and reagents like isopropyl nitrite for diazotization . The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反应分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to diverse biological effects.
相似化合物的比较
Similar Compounds
Biphenyl: A simpler compound with a similar biphenyl structure but lacking the indene-dione moiety.
Indene: Contains the indene structure but without the biphenyl group.
Fluorene: Similar in structure but with a different arrangement of aromatic rings.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione is unique due to the combination of the biphenyl and indene-dione structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
属性
CAS 编号 |
82929-01-9 |
|---|---|
分子式 |
C26H24O2 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
2-pentyl-2-(4-phenylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C26H24O2/c1-2-3-9-18-26(24(27)22-12-7-8-13-23(22)25(26)28)21-16-14-20(15-17-21)19-10-5-4-6-11-19/h4-8,10-17H,2-3,9,18H2,1H3 |
InChI 键 |
QDKWJZKMFIWCAG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


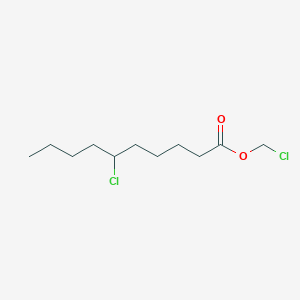
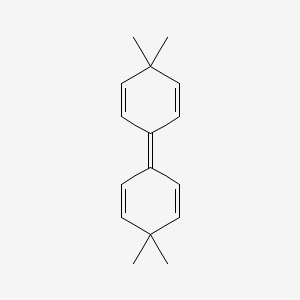
![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
